

1H NMR and 13C NMR analysis of 1-Hydroxycyclopentanecarboxylic acid

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Compound of Interest

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An In-Depth Guide to the Spectroscopic Analysis of **1-Hydroxycyclopentanecarboxylic Acid**: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small molecules is a cornerstone of success. **1-Hydroxycyclopentanecarboxylic acid**, a key building block and reagent in the synthesis of various pharmaceutical compounds, including antibiotics, presents a compelling case for a multi-faceted analytical approach.^{[1][2]} This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, while also offering a comparative look at other powerful analytical techniques. Our focus is not merely on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation.

The Imperative of Structural Verification

Before a molecule like **1-hydroxycyclopentanecarboxylic acid** can be advanced in a development pipeline, its identity and purity must be unequivocally confirmed. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for determining the precise arrangement of atoms in an organic molecule. This guide will walk through the complete NMR analysis and compare its informational output with that of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is fundamentally dependent on a well-designed experimental setup. The following protocol is a self-validating system designed to yield high-resolution spectra for **1-hydroxycyclopentanecarboxylic acid**.

Sample Preparation:

- Analyte & Solvent Selection: Accurately weigh approximately 10-20 mg of **1-hydroxycyclopentanecarboxylic acid**. The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common starting point for many organic molecules.^[3] However, the carboxylic acid and hydroxyl protons are acidic and may exchange with trace amounts of D_2O or exhibit very broad signals. For observing these exchangeable protons, a hydrogen-bond-accepting solvent like DMSO-d_6 is often superior. For this guide, we will consider spectra in CDCl_3 for comparability with existing database spectra.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
- Homogenization: Gently vortex the tube until the sample is completely dissolved to ensure a homogeneous solution, which is crucial for sharp, well-defined NMR signals.

NMR Spectrometer Setup & Data Acquisition:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for achieving good signal dispersion.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: ~16 ppm (centered around 6 ppm).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative analysis, but this is sufficient for structural confirmation.
 - Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgppg30' on Bruker instruments) to ensure each unique carbon appears as a singlet.
 - Spectral Width: ~220 ppm.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is important.
- Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ^{13}C isotope.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to the molecule's symmetry, the eight protons on the cyclopentane ring give rise to only two distinct signals.

- Signal 1 (Protons H-2/H-5): The four protons on the carbons adjacent to the quaternary center (C2 and C5) are chemically equivalent. They are expected to appear as a multiplet in the region of 1.85-2.10 ppm.
- Signal 2 (Protons H-3/H-4): The four protons on the carbons beta to the quaternary center (C3 and C4) are also chemically equivalent. They are expected to appear as a multiplet, slightly upfield from the H-2/H-5 protons, in the region of 1.65-1.80 ppm.
- Signal 3 & 4 (OH and COOH): The hydroxyl and carboxylic acid protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on concentration and solvent.^[4] In CDCl_3 , they can appear over a wide range, often between 2.0-12.0 ppm.

Table 1: Summary of ^1H NMR Data for **1-Hydroxycyclopentanecarboxylic Acid**

Signal Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
H-2, H-5	1.85 - 2.10	Multiplet	4H
H-3, H-4	1.65 - 1.80	Multiplet	4H
-OH, -COOH	Variable (2.0 - 12.0)	Broad Singlet	2H

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H3_4 [label="H-3/H-4\n(~1.7 ppm)"];  
  
H2_5 -- H3_4 [label="J-coupling"];  
}
```

Caption: Predicted ^1H - ^1H spin-spin coupling in the cyclopentane ring.

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry results in four distinct signals.

- Signal 1 (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 180-185 ppm.[5][6]
- Signal 2 (C-1): The quaternary carbon attached to the hydroxyl and carboxyl groups will appear around 80-85 ppm.
- Signal 3 (C-2/C-5): The two equivalent carbons adjacent to the quaternary center are expected in the 35-40 ppm range.
- Signal 4 (C-3/C-4): The remaining two equivalent carbons will be the most upfield, appearing around 23-27 ppm.

Table 2: Summary of ^{13}C NMR Data for **1-Hydroxycyclopentanecarboxylic Acid**

Signal Assignment	Chemical Shift (δ , ppm) (Predicted)
C=O	180 - 185
C-1	80 - 85
C-2, C-5	35 - 40
C-3, C-4	23 - 27

Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While NMR provides unparalleled detail for structural mapping, a comprehensive analysis often involves corroborating data from other techniques.

Mass Spectrometry (MS):

- Principle: MS measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.
- Application: Electron Ionization (EI) MS would confirm the molecular weight of 130.14 g/mol .^[7] Fragmentation would likely involve the loss of H₂O, COOH, and cleavage of the cyclopentane ring, providing clues to the functional groups present.
- Advantage: High sensitivity and provides exact molecular weight.
- Limitation: Does not provide detailed information about the carbon-hydrogen framework or stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Principle: FTIR measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.
- Application: The FTIR spectrum would show characteristic absorptions:
 - A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).^{[5][8]}
 - A strong C=O stretch from the carbonyl group around 1700-1725 cm⁻¹.^[8]
 - A C-O stretch in the 1210-1320 cm⁻¹ region.^[8]
- Advantage: Fast, simple, and excellent for identifying the presence of key functional groups.
- Limitation: Provides limited information on the overall molecular structure and connectivity.

Table 3: Comparison of Analytical Techniques

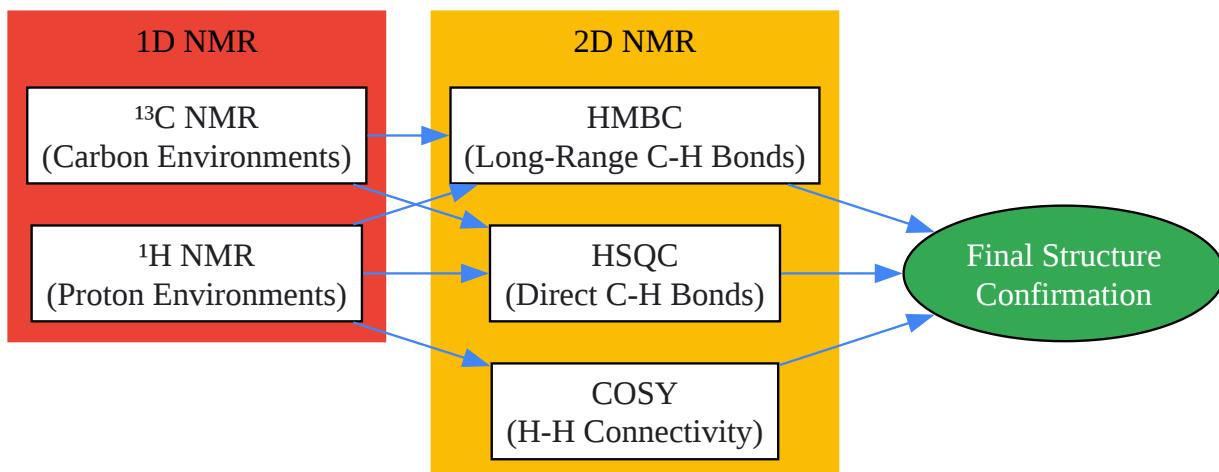
Technique	Information Provided	Strengths	Limitations
NMR	Detailed C-H framework, atom connectivity, stereochemistry.	Unambiguous structure determination.	Lower sensitivity, requires more sample, longer acquisition time.
MS	Molecular weight, elemental formula (HRMS), fragmentation patterns.	High sensitivity, small sample amount needed.	Provides limited connectivity information, isomers can be indistinguishable.
FTIR	Presence of functional groups.	Fast, inexpensive, simple sample preparation.	Provides no information on the molecular skeleton.

Advanced Methods: 2D NMR for Unambiguous Assignment

For complex molecules or to provide absolute certainty, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between nuclei, confirming the assignments made from 1D spectra.

- COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. A COSY spectrum would show a cross-peak between the multiplets at ~1.9 ppm and ~1.7 ppm, confirming that these two sets of protons are on adjacent carbons.[9]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[10] It would definitively link the proton signal at ~1.9 ppm to the carbon signal at ~37 ppm (C2/C5) and the proton signal at ~1.7 ppm to the carbon signal at ~25 ppm (C3/C4).
- HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecular structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.[10][11] Key HMBC correlations for this molecule would include:
 - Correlations from the H-2/H-5 protons (~1.9 ppm) to the quaternary carbon C-1 (~82 ppm) and the carbonyl carbon C=O (~182 ppm).

- Correlations from the H-2/H-5 protons to the C-3/C-4 carbons (~25 ppm). These correlations act as molecular "glue," connecting the fragments of the molecule and confirming the position of the quaternary center.



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Caption: Workflow for complete structural elucidation using 2D NMR.

Conclusion

The analysis of **1-hydroxycyclopentanecarboxylic acid** serves as an excellent model for the principles of modern structural elucidation. While FTIR and MS provide rapid and valuable information regarding functional groups and molecular weight, they lack the definitive structural detail offered by NMR spectroscopy. The combination of ¹H, ¹³C, and advanced 2D NMR techniques (COSY, HSQC, and HMBC) provides a self-validating, interlocking web of data that allows for the confident and unambiguous assignment of the molecular structure. For researchers and drug development professionals, mastering the interpretation of this multi-faceted data is essential for accelerating research and ensuring the integrity of their chemical entities.

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